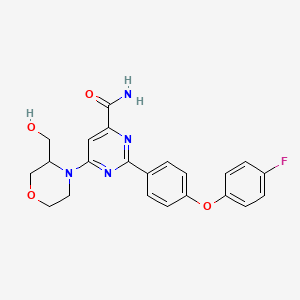
Nav1.7 blocker 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nav1.7 blocker 1 is a compound that inhibits the activity of the voltage-gated sodium channel Nav1.7. This channel is predominantly expressed in peripheral nociceptive neurons and plays a crucial role in the transmission of pain signals. This compound has garnered significant interest due to its potential therapeutic applications in pain management, particularly for chronic and neuropathic pain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nav1.7 blocker 1 can be synthesized through various synthetic routes. One common method involves the high-throughput screening of natural products to discover novel inhibitors. For instance, naphthylisoquinoline alkaloids from Ancistrocladus tectorius have been identified as potent Nav1.7 inhibitors . The stereostructures of these alkaloids, including the linkage modes of the naphthalene group at the isoquinoline core, were revealed through comprehensive analysis using HRESIMS, 1D, and 2D NMR spectra, as well as single-crystal X-ray diffraction analysis .
Industrial Production Methods: Industrial production methods for this compound typically involve the optimization of synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as cryogenic electron microscopy (cryo-EM) to identify binding sites and optimize inhibitor design .
Analyse Chemischer Reaktionen
Types of Reactions: Nav1.7 blocker 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents, catalysts, and reducing agents. For example, the preparation method for in vivo formula involves the use of DMSO, PEG300, Tween 80, and ddH2O .
Major Products Formed: The major products formed from these reactions are typically derivatives of the parent compound with enhanced pharmacological properties. These derivatives are evaluated for their inhibitory activity against the Nav1.7 channel and their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Nav1.7 blocker 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a structural template for developing new inhibitors with improved selectivity and potency . In biology, it is used to study the role of Nav1.7 in pain transmission and to develop new pain management strategies . In medicine, this compound is being investigated as a potential therapeutic agent for chronic and neuropathic pain . In industry, it is used in the development of non-addictive analgesics and other pain-relief medications .
Wirkmechanismus
Nav1.7 blocker 1 exerts its effects by inhibiting the activity of the Nav1.7 channel, which is responsible for the initiation and propagation of action potentials in nociceptive neurons . The compound binds to specific sites on the channel, preventing the influx of sodium ions and thereby blocking the transmission of pain signals . The molecular targets and pathways involved in this mechanism include the voltage-sensing domain 4 (VSD4) and the selectivity filter of the channel .
Vergleich Mit ähnlichen Verbindungen
Nav1.7 blocker 1 is unique in its high selectivity and potency compared to other similar compounds. Some of the similar compounds include aryl sulfonamides, aminopyrazines, pyrrolidines, piperidines, indazoles, aminocyclohexanes, tetrahydropyridines, diarylamides, and guanidinium derivatives . These compounds vary in their inhibitory activity and selectivity, with this compound showing superior performance in preclinical studies .
Conclusion
This compound is a promising compound with significant potential in pain management. Its unique properties, including high selectivity and potency, make it an attractive candidate for further research and development. The compound’s diverse applications in chemistry, biology, medicine, and industry highlight its importance in advancing our understanding of pain mechanisms and developing new therapeutic strategies.
Eigenschaften
Molekularformel |
C22H21FN4O4 |
|---|---|
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
2-[4-(4-fluorophenoxy)phenyl]-6-[3-(hydroxymethyl)morpholin-4-yl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C22H21FN4O4/c23-15-3-7-18(8-4-15)31-17-5-1-14(2-6-17)22-25-19(21(24)29)11-20(26-22)27-9-10-30-13-16(27)12-28/h1-8,11,16,28H,9-10,12-13H2,(H2,24,29) |
InChI-Schlüssel |
BLUJYESVOGVXSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(N1C2=NC(=NC(=C2)C(=O)N)C3=CC=C(C=C3)OC4=CC=C(C=C4)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2,6-Dioxo-3-piperidyl)phenoxy]acetic Acid](/img/structure/B12379936.png)
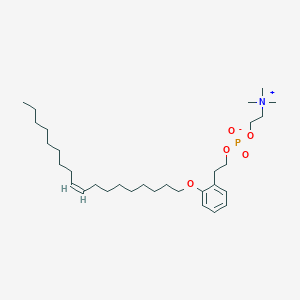
![5-[8-[5-acetyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-3-yl]isoquinolin-3-yl]-N-[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B12379951.png)
![1-O-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethyl] 3-O-[[5-methyl-2-[4-methyl-2-oxo-7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-8-yl]-1,3-dioxan-5-yl]methyl] propanedioate](/img/structure/B12379963.png)
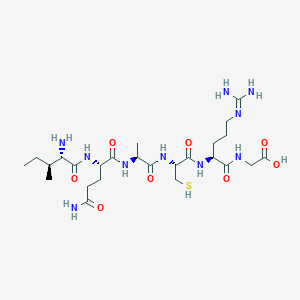
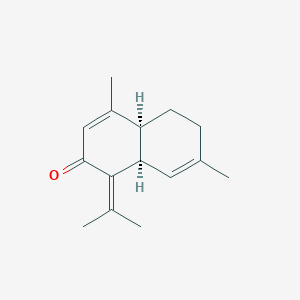
![4-N-[5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]cyclohexane-1,4-diamine](/img/structure/B12379986.png)
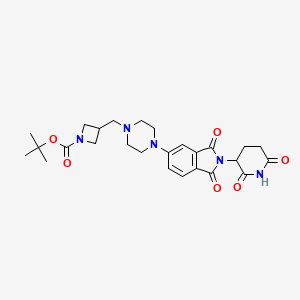



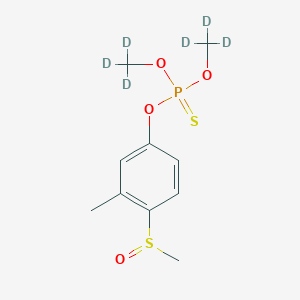
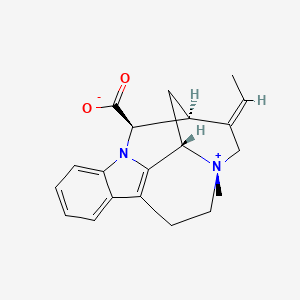
![methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-[(1R,7S,8E,9S,14S,15S,17R)-8-ethylidene-17-methyl-3,11-dioxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-en-15-yl]propoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B12380022.png)
